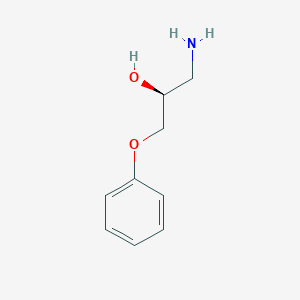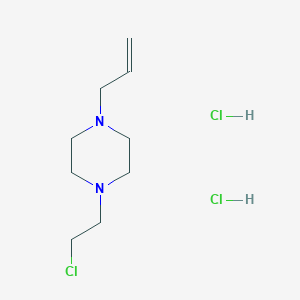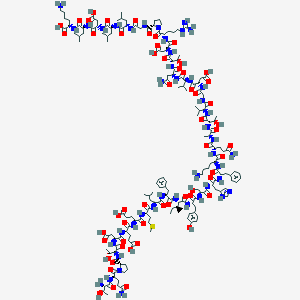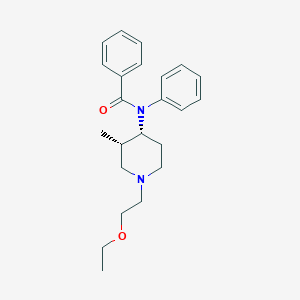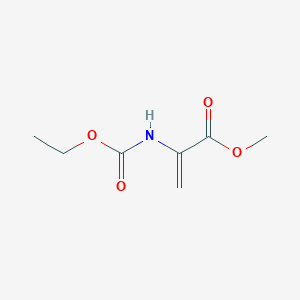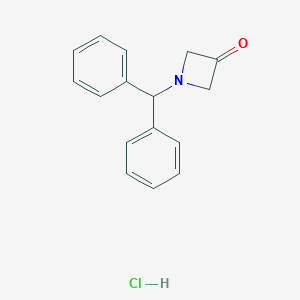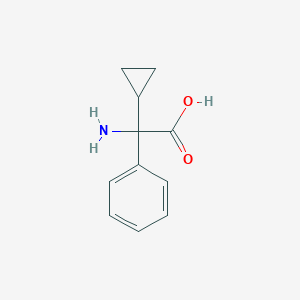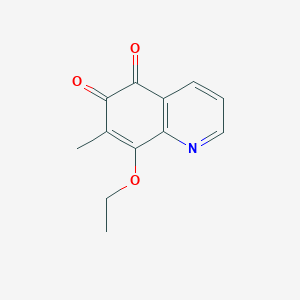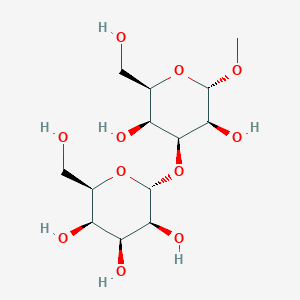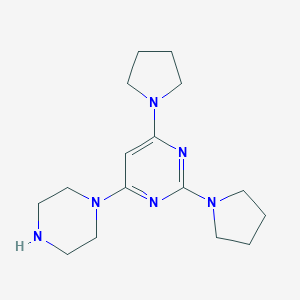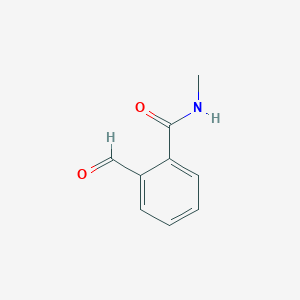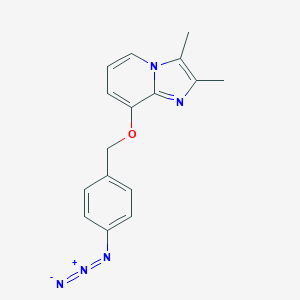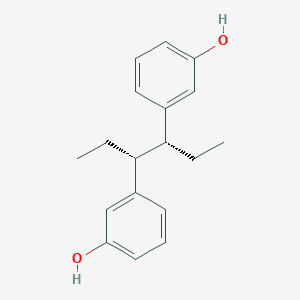
3,3'-Dihydroxy-alpha,beta-diethyldiphenylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique properties and potential benefits in various fields of research.
Mécanisme D'action
The mechanism of action of ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ is not fully understood. However, studies have shown that this compound has a unique structure that allows it to interact with biological molecules in a specific manner. This interaction may lead to changes in the biological activity of these molecules, which could have potential therapeutic benefits.
Effets Biochimiques Et Physiologiques
Studies have shown that ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ has potential biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ in lab experiments include its unique structure and potential applications in various fields of research. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with it.
Orientations Futures
There are several future directions for the study of ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential applications in the development of new drugs and pharmaceuticals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Conclusion:
In conclusion, ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ is a synthetic compound that has gained significant attention due to its unique properties and potential applications in various fields of scientific research. While there is still much to be learned about this compound, its potential applications in the development of new drugs and pharmaceuticals make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ involves the reaction of ethyl bromide and diphenylacetylene in the presence of a palladium catalyst. The reaction yields a mixture of cis and trans isomers, which are then separated by column chromatography. The final product is obtained by recrystallization from ethyl acetate.
Applications De Recherche Scientifique
‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been investigated for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
114884-46-7 |
|---|---|
Nom du produit |
3,3'-Dihydroxy-alpha,beta-diethyldiphenylethane |
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
3-[(3R,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1 |
Clé InChI |
KUJAWCSIKNKXLL-ROUUACIJSA-N |
SMILES isomérique |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](CC)C2=CC(=CC=C2)O |
SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
SMILES canonique |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
Autres numéros CAS |
114884-46-7 |
Synonymes |
3,3'-DDDE 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



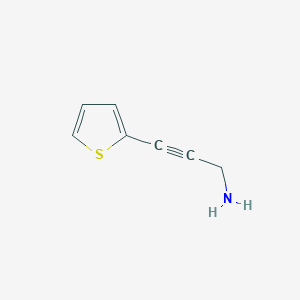
![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)
